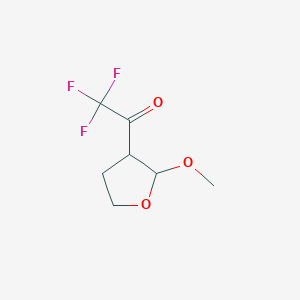
3-Bromo-2-chloro-5-hydrazineylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-chloro-5-hydrazinylpyridine: (CAS Number: 2357973-88-5, MDL Number: MFCD33440211) is a chemical compound with the molecular formula C5H4BrClN4 . This compound is characterized by the presence of bromine, chlorine, and hydrazine functional groups attached to a pyridine ring .
準備方法
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the halogenation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 3-Bromo-2-chloro-5-hydrazinylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can facilitate substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .
科学的研究の応用
3-Bromo-2-chloro-5-hydrazinylpyridine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 3-Bromo-2-chloro-5-hydrazinylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
3-Bromo-2-chloropyridine: Similar in structure but lacks the hydrazine group.
2-Chloro-5-bromopyridine: Another halogenated pyridine derivative with different substitution patterns.
5-Bromo-2-chloropyridine: Similar halogenation but different positioning of the halogen atoms .
Uniqueness: 3-Bromo-2-chloro-5-hydrazinylpyridine is unique due to the presence of both bromine and chlorine atoms along with the hydrazine group on the pyridine ring.
特性
分子式 |
C5H5BrClN3 |
|---|---|
分子量 |
222.47 g/mol |
IUPAC名 |
(5-bromo-6-chloropyridin-3-yl)hydrazine |
InChI |
InChI=1S/C5H5BrClN3/c6-4-1-3(10-8)2-9-5(4)7/h1-2,10H,8H2 |
InChIキー |
NFGKLKANPLLVSF-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1Br)Cl)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Cyclohexanedione, 5-phenyl-2-[[(2-pyridinylmethyl)amino]methylene]-](/img/structure/B13425552.png)








![N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-propan-2-ylphenoxy)acetamide](/img/structure/B13425581.png)
![1-(3-hydroxypropyl)-5-[(2S)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carbonitrile](/img/structure/B13425585.png)



